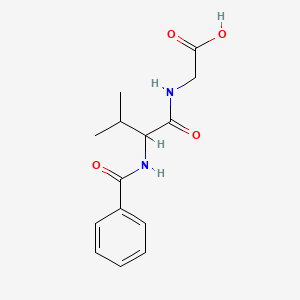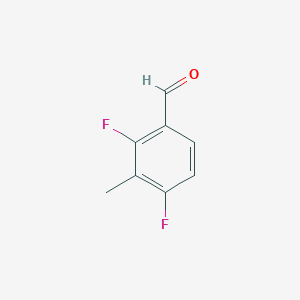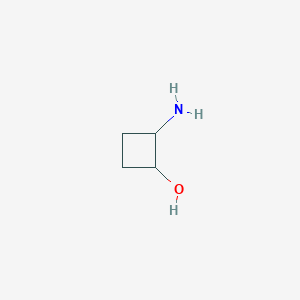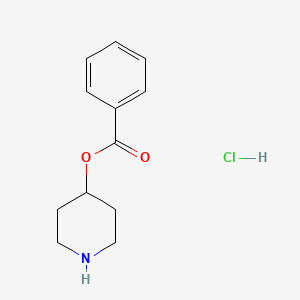
5-Bromo-2-(4-methylphenoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(4-methylphenoxy)aniline is an organic compound with the molecular formula C13H12BrNO . It is used for proteomics research .
Molecular Structure Analysis
The molecular weight of 5-Bromo-2-(4-methylphenoxy)aniline is 278.14 . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
The molecular formula of 5-Bromo-2-(4-methylphenoxy)aniline is C13H12BrNO and its molecular weight is 278.14 . Other physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Nucleophilic Substitution Reactions : "5-Bromo-2-(4-methylphenoxy)aniline" undergoes nucleophilic substitution reactions. For instance, reactions with acetate ion or nitrogen nucleophiles have been investigated, demonstrating how different conditions and reactants can lead to varied products (Sarma, Klein, & Otter, 1994).
Synthesis of Bromobenzene Derivatives : Research on the synthesis of bromobenzene derivatives, including 5-Bromo-2-(4-methylphenoxy)aniline, highlights its use in creating various compounds. This process involves selective bromination and diazotization, which are critical steps in organic synthesis (Weller & Hanzlik, 1988).
Conversion of Phenols to Anilines : The compound has been used in the conversion of phenols to anilines, showcasing a novel synthesis method. This involves reactions with bromo compounds and is considered a safe, convenient, and inexpensive method for large-scale preparation of anilines (Mizuno & Yamano, 2005).
Synthesis and Characterization of Schiff Bases : Research has been done on the synthesis and characterization of hexa(4-bromo-2-formyl-phenoxy)cyclotriphosphazene and derivatives, where 5-Bromo-2-(4-methylphenoxy)aniline plays a role. This study helps understand the structural and spectroscopic properties of these compounds (Öztürk et al., 2013).
Spectroscopic Investigation : The compound has been subject to FTIR and FTRaman spectroscopic investigation. This research provides insights into its molecular geometry and vibrational frequencies, contributing to a deeper understanding of its physical and chemical properties (Ramalingam et al., 2010).
Mécanisme D'action
Target of Action
It’s known that brominated anilines are often used in the synthesis of pharmaceuticals and dyes . They can also be used as intermediates in organic synthesis .
Mode of Action
For instance, they can undergo nucleophilic substitution reactions . In these reactions, the bromine atom (a good leaving group) is replaced by a nucleophile .
Result of Action
Brominated anilines can potentially undergo metabolic activation to form reactive species, which can bind to cellular macromolecules and cause cellular damage .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-(4-methylphenoxy)aniline can be influenced by various environmental factors. These can include temperature, pH, and the presence of other chemicals. For instance, the Suzuki–Miyaura coupling reaction, which is often used to synthesize brominated anilines, is known to be influenced by the choice of boron reagent and the reaction conditions .
Propriétés
IUPAC Name |
5-bromo-2-(4-methylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-9-2-5-11(6-3-9)16-13-7-4-10(14)8-12(13)15/h2-8H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPHEKLZVLCZMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(4-methylphenoxy)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

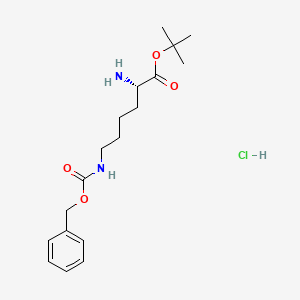
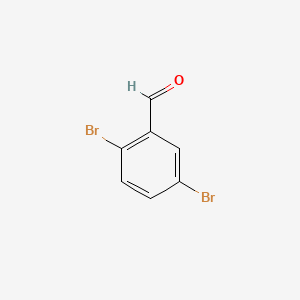
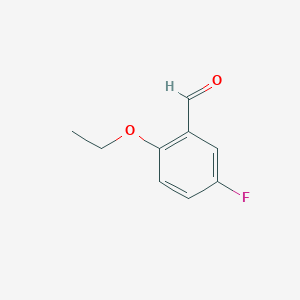
![Oxirane, [2-(phenylmethoxy)phenyl]-](/img/structure/B1315433.png)
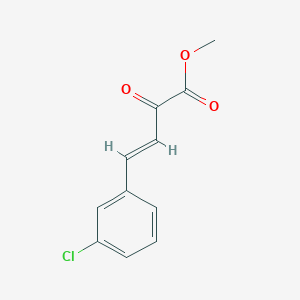

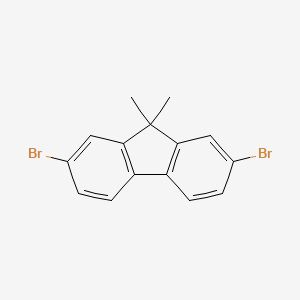
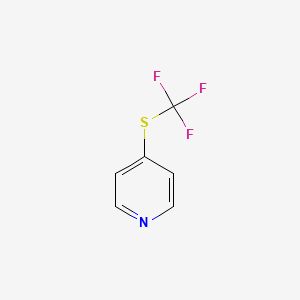
![Imidazo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B1315449.png)
![[3-(Benzyloxy)-4-bromophenyl]methanol](/img/structure/B1315451.png)
